1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Description
1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its complex structure, which includes a bipiperidine core and a substituted phenyl group.
Properties
Molecular Formula |
C20H29ClN4O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H29ClN4O2/c1-15-16(21)6-5-7-17(15)23-18(26)14-24-12-8-20(9-13-24,19(22)27)25-10-3-2-4-11-25/h5-7H,2-4,8-14H2,1H3,(H2,22,27)(H,23,26) |
InChI Key |
RMYONYIOLNNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. The key steps include:
Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C20H22ClN3O2
- Molecular Weight : 373.86 g/mol
- IUPAC Name : 1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
The structure includes a bipiperidine core which is known for its biological activity, making it a candidate for drug development.
Anticancer Activity
Numerous studies have indicated that the compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression and activating apoptotic pathways. It affects the expression of key proteins involved in the regulation of apoptosis, such as Bcl-2 and caspases .
- Case Study : In vitro studies on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent:
- Activity Against Bacteria : Research indicates that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Material Science Applications
In addition to its biological applications, the compound has been explored for use in material science:
Polymer Chemistry
The bipiperidine structure allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties of materials. Studies have indicated that polymers modified with this compound exhibit improved thermal stability and mechanical strength due to the rigid bipiperidine framework .
Research Findings Summary
Mechanism of Action
The mechanism of action of 1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves the inhibition of specific molecular targets, such as enzymes involved in inflammatory pathways. The compound binds to these targets, preventing their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloro-2-methylphenyl)amino]benzoic acid: This compound shares a similar phenyl group but differs in its core structure.
N-(3-Chloro-2-methylphenyl)anthranilic acid: Another related compound with a similar substitution pattern on the phenyl ring.
Uniqueness
1’-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Biological Activity
The compound 1'-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide has garnered attention for its potential biological activities. This article aims to synthesize findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a bipiperidine core with a carboxamide functional group and a chloro-substituted aromatic moiety. The molecular formula is and the compound has a molecular weight of 320.79 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of drug design.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cell growth in various cancer cell lines. For instance:
- Cell Viability Assays : In vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are crucial in regulating cell death .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : It exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies suggest that it may have a better COX-2/COX-1 selectivity ratio compared to traditional NSAIDs like Meloxicam .
- In Vivo Studies : Animal models treated with the compound showed reduced levels of inflammatory markers such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO), indicating its potential for treating inflammatory disorders .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties:
- In Vitro Testing : The compound was tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to established antibiotics .
Research Findings Summary
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was administered to MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with an observed IC50 value of approximately 15 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
Case Study 2: In Vivo Anti-inflammatory Effects
In a murine model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histopathological examination revealed minimal gastric lesions, suggesting a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
